Sonolisib

Description

Properties

IUPAC Name |

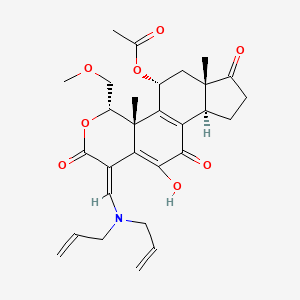

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUASFSNWYMDFS-NILGECQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198257 | |

| Record name | Sonolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502632-66-8 | |

| Record name | Sonolisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sonolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sonolisib (PX-866): A Technical Guide to its Mechanism of Action in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a dismal prognosis despite aggressive multimodal therapies. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently hyperactivated in GBM, primarily due to genetic aberrations such as loss of the tumor suppressor PTEN or amplification and mutation of the epidermal growth factor receptor (EGFR), making it a prime therapeutic target.[1][2] Sonolisib (PX-866) is a potent, irreversible, pan-class I PI3K inhibitor that has been investigated as a potential therapeutic agent for glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound in glioblastoma, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Rationale for Targeting PI3K in Glioblastoma

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. In a significant proportion of glioblastomas, this pathway is constitutively active, driving tumorigenesis and resistance to conventional therapies.[1][2] Key molecular alterations leading to this hyperactivation include:

-

Loss of PTEN: The tumor suppressor PTEN (phosphatase and tensin homolog) is a negative regulator of the PI3K pathway. Its loss, a common event in GBM, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent pathway activation.[1]

-

EGFR Amplification/Mutation: The epidermal growth factor receptor (EGFR) is frequently amplified or mutated in GBM, leading to downstream activation of the PI3K pathway.[2]

-

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are also observed in a subset of GBMs.[3]

The central role of the PI3K pathway in GBM pathogenesis makes it an attractive target for therapeutic intervention.

This compound (PX-866): An Irreversible Pan-Class I PI3K Inhibitor

This compound is a small molecule inhibitor that irreversibly binds to the ATP-binding site of the class I PI3K catalytic subunits (p110α, p110β, p110δ, and p110γ).[4] This irreversible binding leads to a sustained inhibition of PI3K activity, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3 and abrogating downstream signaling.

In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-proliferative effects of this compound in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in PTEN-deficient cell lines.[1]

| Cell Line | PTEN Status | p53 Status | This compound IC50 (µM) |

| U87 | Mutated (Deletion in exon 3) | Wild-type | Lower IC50 |

| U251 | Mutated (Frameshift) | Mutated (Codon 273) | Lower IC50 |

| LN229 | Wild-type | Mutated (Codon 98) | Higher IC50 |

| LN18 | Wild-type | Mutated (Codon 238) | Higher IC50 |

Table 1: this compound IC50 values in glioblastoma cell lines. A differential sensitivity is observed based on PTEN status, with PTEN-negative cell lines (U87 and U251) showing greater sensitivity (lower IC50) to this compound compared to PTEN-wild-type cell lines (LN229 and LN18).[1]

| PI3K Isoform | This compound IC50 (nM) |

| p110α | 0.1 |

| p110β | >300 |

| p110δ | 2.9 |

| p110γ | Not Available |

Table 2: this compound IC50 values for Class I PI3K isoforms, demonstrating potent inhibition of the p110α and p110δ isoforms.[3]

Mechanism of Action: Downstream Effects of PI3K Inhibition

This compound's inhibition of PI3K sets off a cascade of downstream effects that collectively contribute to its anti-tumor activity in glioblastoma.

Inhibition of the Akt/mTOR Signaling Cascade

By blocking the production of PIP3, this compound prevents the recruitment and activation of the serine/threonine kinase Akt. This, in turn, leads to the dephosphorylation and inactivation of downstream effectors of the mTOR pathway, including the ribosomal protein S6 kinase (S6K) and the S6 ribosomal protein. Western blot analyses have consistently shown a dose-dependent decrease in the phosphorylation of Akt (at Ser473), S6K, and S6 in glioblastoma cells treated with this compound.[5]

Cell Cycle Arrest and Induction of Autophagy

The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to a G1 phase cell cycle arrest in glioblastoma cells.[1][3] This is accompanied by a decrease in the expression of cyclin D1 and activation of the retinoblastoma protein (Rb).[3] Interestingly, this compound does not appear to induce significant apoptosis in glioblastoma cells; instead, it promotes autophagy, a cellular self-degradation process.[1][3] The induction of autophagy is evidenced by the conversion of LC3-I to LC3-II.[3]

Inhibition of Invasion and Angiogenesis

The PI3K pathway plays a crucial role in cell motility and invasion. Preclinical studies have shown that this compound significantly inhibits the invasive capabilities of glioblastoma cells in vitro.[1] Furthermore, this compound has been shown to reduce the secretion of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[3]

Preclinical In Vivo Efficacy

The anti-tumor effects of this compound have been validated in orthotopic xenograft models of human glioblastoma. In these models, oral administration of this compound led to a significant reduction in tumor growth and a notable increase in the median survival time of the animals.[1]

| In Vivo Model | Treatment | Outcome |

| Subcutaneous U87 Xenograft | PX-866 (2.0 mg/kg/day) | 84% reduction in mean tumor volume compared to control.[1] |

| Intracranial U87 Xenograft | PX-866 (2.0 mg/kg/day) | Increased median survival from 32 days (control) to 39 days.[1] |

Table 3: In vivo efficacy of this compound in glioblastoma xenograft models.

Clinical Evaluation in Recurrent Glioblastoma

A phase II clinical trial evaluated the efficacy and safety of this compound in patients with recurrent glioblastoma. While the overall response rate was low, a notable percentage of patients achieved durable stable disease.[3]

| Clinical Trial Parameter | Result |

| Number of Patients | 33 |

| Treatment | 8 mg this compound daily |

| Median Age | 56 years |

| Performance Status (ECOG 0-1) | 88% |

| Overall Response Rate (Partial Response) | 3% |

| Stable Disease | 24% |

| Median Duration of Stable Disease | 6.3 months |

| 6-Month Progression-Free Survival | 17% |

| Common Adverse Events (Grade 3/4) | Liver enzyme abnormalities, diarrhea, lymphopenia |

Table 4: Summary of the Phase II clinical trial of this compound in recurrent glioblastoma.[3]

The study did not find a statistically significant correlation between clinical outcome and the status of biomarkers such as PTEN, PIK3CA, PIK3R1, or EGFRvIII.[3]

Mechanisms of Resistance to PI3K Inhibition in Glioblastoma

Despite the strong preclinical rationale, the clinical efficacy of PI3K inhibitors in glioblastoma has been modest. Several resistance mechanisms have been proposed:

-

Insulin Feedback Loop: Inhibition of PI3K can lead to hyperglycemia and a compensatory increase in insulin levels. Insulin can then reactivate the PI3K pathway through the insulin receptor, thus circumventing the drug's effect.[6][7]

-

Redundant Signaling Pathways: Glioblastoma cells can exhibit plasticity and rely on alternative signaling pathways, such as the MAPK pathway, to maintain proliferation and survival when the PI3K pathway is blocked.[2]

-

Blood-Brain Barrier Penetration: The ability of PI3K inhibitors to effectively cross the blood-brain barrier and achieve therapeutic concentrations within the tumor is a significant challenge.[2]

Experimental Protocols

Western Blot Analysis of PI3K Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K pathway in glioblastoma cells following treatment with this compound.

-

Cell Culture and Treatment: Plate glioblastoma cells (e.g., U87, U251) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K, phospho-S6, and total S6.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Invasion Assay

This protocol describes a method to evaluate the effect of this compound on the invasive capacity of glioblastoma cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Resuspend glioblastoma cells in serum-free medium containing this compound or vehicle control and seed them into the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Cell Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

-

Analysis: Count the number of stained cells in multiple fields of view under a microscope to quantify invasion.

Orthotopic Glioblastoma Mouse Model

This protocol provides a general outline for establishing and evaluating the efficacy of this compound in an in vivo orthotopic model of glioblastoma.

-

Cell Preparation: Harvest and resuspend human glioblastoma cells (e.g., U87-luciferase) in a sterile solution.

-

Intracranial Injection: Anesthetize immunodeficient mice and stereotactically inject the glioblastoma cells into the brain.

-

Tumor Establishment: Monitor tumor growth using bioluminescence imaging.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound or vehicle control orally at the desired dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.

-

Survival Analysis: Monitor the mice for signs of morbidity and record their survival time.

-

Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to confirm tumor burden and assess pathway inhibition.

Conclusion

This compound is a potent, irreversible pan-Class I PI3K inhibitor that demonstrates significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action is centered on the inhibition of the PI3K/Akt/mTOR pathway, leading to cell cycle arrest, induction of autophagy, and a reduction in tumor cell invasion and angiogenesis. While clinical trials in recurrent glioblastoma have shown limited overall response rates, a subset of patients experienced durable stable disease, suggesting that there may be a therapeutic window for this class of inhibitors. A deeper understanding of the mechanisms of resistance, particularly the role of feedback loops and redundant signaling pathways, is crucial for the development of more effective therapeutic strategies, potentially involving combination therapies that can overcome these resistance mechanisms. This technical guide provides a comprehensive overview for researchers and drug development professionals working to advance the treatment of glioblastoma.

References

- 1. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Treatment Resistance in Glioblastoma [mdpi.com]

- 3. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Insulin feedback is a targetable resistance mechanism of PI3K inhibition in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Sonolisib: An In-depth Technical Guide to a Pan-PI3K Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks). As a derivative of the natural product wortmannin, this compound was developed to improve upon the pharmacological properties of early-generation PI3K inhibitors. It covalently binds to the ATP-binding site of the p110 catalytic subunit of PI3K, leading to the inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common feature in many human cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. This compound emerged as a promising candidate from a class of semi-synthetic viridin compounds derived from wortmannin. It exhibits potent inhibitory activity against multiple isoforms of class I PI3K, which are often implicated in tumorigenesis. Despite encouraging preclinical activity, the clinical development of this compound has been discontinued after several Phase I and II trials. This document serves as a detailed technical resource on the scientific and clinical investigation of this compound.

Mechanism of Action

This compound is an irreversible pan-inhibitor of class IA PI3K isoforms.[1] It acts by covalently modifying a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit.[2] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, affects a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), resulting in the inhibition of cell growth, proliferation, and survival.[2]

PI3K/AKT/mTOR Signaling Pathway

Quantitative Preclinical Data

This compound has demonstrated potent activity in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| PI3Kα (p110α) | Biochemical | 0.1 | [3] |

| PI3Kβ (p110β) | Biochemical | >300 | [3] |

| PI3Kδ (p110δ) | Biochemical | 2.9 | [3] |

| PI3Kγ (p120γ) | Biochemical | 1.0 | [4] |

Table 2: In Vitro Cellular Proliferation/Viability

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| U-87 MG | Glioblastoma | Not Specified | ~0.4 | [2] |

| LN-229 | Glioblastoma | Not Specified | ~0.4 | [2] |

| U-251 MG | Glioblastoma | Not Specified | ~0.4 | [2] |

Table 3: In Vivo Efficacy in Xenograft Models

| Tumor Model (Cell Line) | Dosing Schedule | Endpoint | Result | Reference |

| U87 (Glioblastoma) | 2 mg/kg, p.o., daily | Tumor Growth Inhibition | 84% decrease in mean tumor volume | [2] |

| U87 (Glioblastoma) | 2 mg/kg, p.o., daily | Median Survival | Increased from 32 to 39 days | [2] |

| A549 (NSCLC) | Not Specified | Tumor Growth | Potent inhibition | [3] |

Clinical Trial Data

This compound has been evaluated in several Phase I and II clinical trials across a range of solid tumors.

Table 4: Summary of Key Clinical Trial Results

| Trial ID | Phase | Cancer Type | Treatment | Key Findings | Reference |

| NCT01259869 | II | Recurrent Glioblastoma | This compound (8 mg daily) | ORR: 3%; Stable Disease: 24%; Median PFS-6: 17%. Did not meet primary endpoint. | [5] |

| NCT01072921 | II | Relapsed/Metastatic Head and Neck Squamous Cell Cancer | This compound + Cetuximab vs. Cetuximab | No improvement in PFS, ORR, or OS with the addition of this compound. Median PFS was 80 days in both arms. | [1] |

| NCT00942463 | I | Advanced Solid Tumors | This compound + Docetaxel | MTD of this compound was 8 mg daily. 2 PRs (6%), 22 SDs (63%). | [6] |

| NCT00726559 | I | Advanced Solid Tumors | This compound monotherapy | MTD established at 8 mg daily. Prolonged stable disease observed. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PI3K inhibitors like this compound.

PI3K HTRF Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure PI3K activity.

Materials:

-

Recombinant PI3K enzyme (e.g., p110α/p85α)

-

PIP2 substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)

-

HTRF detection reagents: Biotin-PIP3 tracer, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

-

Stop solution (e.g., EDTA in detection buffer)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 1 µL of this compound dilution or DMSO (control).

-

Add 10 µL of a mix containing PI3K enzyme and PIP2 substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP in kinase reaction buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of stop solution.

-

Add 10 µL of HTRF detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine IC50 values.

Western Blot for pAkt (Ser473) Inhibition

This protocol details the detection of phosphorylated AKT as a pharmacodynamic marker of PI3K inhibition.

Materials:

-

Cancer cell lines (e.g., U-87 MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-pAkt (Ser473) antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).

MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.

Materials:

-

Cancer cell lines

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cells (e.g., U-87 MG)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) or vehicle daily via oral gavage.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate tumor growth inhibition (TGI) and assess statistical significance.

Experimental and Developmental Workflow

The development and evaluation of a PI3K inhibitor like this compound typically follows a structured workflow from initial discovery to clinical assessment.

Conclusion

This compound is a well-characterized, potent, and irreversible pan-PI3K inhibitor that demonstrated significant preclinical activity. However, its clinical development was ultimately halted due to a lack of compelling efficacy in Phase II trials, particularly in unselected patient populations. The journey of this compound highlights the challenges in translating potent pathway inhibition into clinical benefit and underscores the importance of patient selection strategies and the complexity of the PI3K signaling network in cancer. The data and protocols presented in this guide provide a valuable resource for researchers in the field of signal transduction and cancer drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reporting of preclinical tumor-graft cancer therapeutic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A multicenter phase 1 study of PX-866 in combination with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Sonolisib (PX-866): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical research and development of Sonolisib (PX-866), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). The information compiled herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and key experimental methodologies, serving as a technical resource for professionals in oncology and drug development.

Executive Summary

This compound (PX-866) is a semi-synthetic, wortmannin-derived small molecule designed as an orally available, irreversible inhibitor of the Class I PI3K family of enzymes. Preclinical studies have established its potent inhibitory activity against PI3K isoforms, leading to the suppression of the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This compound has demonstrated significant antitumor effects in a variety of cancer models, particularly those harboring activating mutations in the PIK3CA gene or loss of the PTEN tumor suppressor. Its activity is, however, attenuated in models with co-occurring oncogenic Ras mutations. With favorable pharmacokinetics and a manageable toxicity profile in animal models, this compound has been a subject of extensive preclinical investigation as both a monotherapy and in combination with other anticancer agents.

Mechanism of Action

This compound exerts its biological effect through the irreversible inhibition of Class I PI3K enzymes, which are central nodes in a signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1]

-

Covalent Binding: As a wortmannin analogue, this compound covalently binds to a conserved lysine residue (Lys802 in p110α) within the ATP-binding site of the PI3K catalytic subunit.[2] This irreversible binding ensures a durable and sustained inhibition of enzyme activity.[3]

-

Pathway Inhibition: By inhibiting PI3K, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt.[3] The resulting suppression of Akt and its downstream targets, including mTOR, leads to cell cycle arrest, inhibition of proliferation, and reduced cell survival.[2]

In Vitro Preclinical Data

In vitro studies have established the potent enzymatic inhibition of this compound and its cytostatic effects on various cancer cell lines, with a notable difference in activity between 2D monolayer and 3D spheroid culture models.

Enzymatic and Cellular Potency

This compound is a potent inhibitor of purified PI3K enzymes and demonstrates strong growth-inhibitory effects in 3D culture systems, which more closely mimic the tumor microenvironment. While it effectively inhibits downstream signaling (e.g., Akt phosphorylation) in monolayer cultures, this does not always translate to growth inhibition in this simplified model.[3]

| Parameter | Target/Model | Result | Reference |

| IC₅₀ | Purified PI3K (p85-p110α) | 0.1 nmol/L | [3] |

| Cell Growth | Monolayer Cultures | No significant inhibition up to 100 nmol/L | [3] |

| Cell Growth | 3D Spheroid Cultures | Strong growth suppression at low nanomolar concentrations | [3] |

| Cell Motility | Cancer Cell Lines | Inhibition at subnanomolar concentrations | [3] |

| Cell Invasion | Glioblastoma Cells | Reduced invasion by ~70% at 0.8 µM | [2] |

| Cell Fate | Glioblastoma Cells | Induces G1 cell-cycle arrest and autophagy; no apoptosis | [2] |

| Cell Viability | Spheroid Cultures | Cytostatic effect (no increase in LDH release) | [3] |

In Vivo Preclinical Data

In vivo studies using human tumor xenografts in immunocompromised mice have demonstrated this compound's significant antitumor activity as a single agent. Efficacy is strongly correlated with the genetic background of the tumor, with PIK3CA-mutant or PTEN-null tumors showing the greatest sensitivity.

Antitumor Efficacy in Xenograft Models

This compound administered orally has been tested against a panel of human tumor xenografts, showing a range of responses from tumor growth inhibition to static disease. The response is highly dependent on the tumor's reliance on the PI3K pathway.

| Tumor Model (Cell Line) | Cancer Type | Key Mutation(s) | Dosing Schedule | Efficacy (T/C %)* | Response Category | Reference |

| U87 | Glioblastoma | PTEN null | 2.0 mg/kg, p.o., 5d/wk | ~16% (84% inhibition) | Antitumor | [2] |

| HT-29 | Colon | PIK3CA mutant | 2.5-3.0 mg/kg, p.o., q.o.d. | <35% | Antitumor (Cytostatic) | [3] |

| HCT-116 | Colon | PIK3CA & K-Ras mutant | 2.5-3.0 mg/kg, p.o., q.o.d. | >70% | No Response | [3] |

| A-549 | NSCLC | K-Ras mutant | Not specified | >70% | No Response | [3] |

| BxPC3 | Pancreatic | WT PI3K/Ras | 2.5-3.0 mg/kg, p.o., q.o.d. | <35% | Antitumor (Cytostatic) | [3] |

*T/C % (Treated/Control) represents the percentage of tumor volume change in the treated group relative to the control group. A T/C < 35% is considered significant antitumor activity.

Pharmacokinetics, Metabolism, and Toxicology

Pharmacokinetics

Pharmacokinetic studies in mice reveal that this compound is orally bioavailable but undergoes significant first-pass metabolism.

| Parameter | Route | Dose (mg/kg) | Value | Unit |

| Cₘₐₓ | i.v. | 10 | 11.2 | µg/mL |

| t₁/₂ | i.v. | 10 | 18 | min |

| AUC (0→∞) | i.v. | 10 | 27.7 | min·µg/mL |

| Clearance (Cl) | i.v. | 10 | 360 | mL/min/kg |

| Volume (Vd) | i.v. | 10 | 8.9 | L/kg |

| AUC (0→∞) | p.o. | 10 | 0.29 | min·µg/mL |

| Bioavailability | p.o. vs i.v. | 10 | ~1% | % |

Metabolism

This compound is rapidly and extensively metabolized in the liver. The proposed metabolic pathway involves sequential N-deallylation, likely catalyzed by cytochrome P450 enzymes. These N-deallylated metabolites have been shown to retain potent PI3K inhibitory activity at low nanomolar concentrations.[3]

Preclinical Toxicology

In preclinical mouse models, this compound was found to have a better safety profile than its parent compound, wortmannin.

-

Maximum Tolerated Dose (MTD): The MTD of this compound in mice was determined to be 19.5 mg/kg.[3]

-

Hepatotoxicity: Liver toxicity, a significant issue with wortmannin, was reduced by approximately 65% with this compound, as measured by serum alanine and aspartate aminotransferases.[3]

-

On-Target Toxicity: A major observed toxicity associated with PI3K pathway inhibition by PX-866 is hyperglycemia, resulting from interference with insulin signaling.[3]

Key Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol is representative of the methodology used to assess the antitumor efficacy of this compound in a subcutaneous glioblastoma model.[2]

-

Cell Culture: U87 human glioblastoma cells are cultured in appropriate media until they reach ~80% confluency.

-

Animal Model: Female athymic nude mice (6–8 weeks old) are used for tumor implantation.

-

Tumor Implantation: 3 x 10⁶ U87 cells, resuspended in a suitable buffer (e.g., PBS or HBSS), are injected subcutaneously into the flank of each mouse.

-

Tumor Growth & Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered by oral gavage at a dose of 2.0 mg/kg, five days a week for four weeks. The control group receives the vehicle solution.

-

Tumor Measurement: Tumor dimensions (length and width) are measured two to three times per week using digital calipers. Tumor volume is calculated using the formula: (width² x length) / 2.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is the inhibition of tumor growth, often expressed as a T/C percentage.

Western Blot for p-Akt Inhibition

This protocol outlines the general steps for measuring the pharmacodynamic effect of this compound on the PI3K pathway in tumor tissue.

-

Sample Collection: Following the final dose in an in vivo study, tumors are excised at various time points (e.g., 2, 8, 24 hours) and immediately snap-frozen in liquid nitrogen.

-

Protein Extraction: Frozen tumor tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated and normalized to the loading control to determine the extent of pathway inhibition.

Conclusion

The preclinical data for this compound (PX-866) characterize it as a potent, irreversible pan-PI3K inhibitor with significant, mechanism-based antitumor activity. Its efficacy is most pronounced in tumors with a dysregulated PI3K pathway and is attenuated by concurrent Ras pathway activation, highlighting the importance of patient selection biomarkers. Despite low oral bioavailability of the parent compound, its rapid conversion to active metabolites ensures pathway inhibition in vivo. The manageable toxicity profile and robust antitumor data provided a strong rationale for its advancement into clinical trials. This guide summarizes the foundational preclinical work that underpins the clinical investigation of this compound as a targeted cancer therapeutic.

References

Sonolisib (PX-866): A Technical Whitepaper on its Mechanism of Action and Impact on Cancer Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway frequently dysregulated in human cancers.[1][2] As an improved analogue of wortmannin, this compound covalently modifies and inactivates PI3K, leading to the suppression of the downstream AKT/mTOR cascade.[1][3] This inhibition disrupts critical cellular processes that drive oncogenesis, including cell growth, proliferation, survival, and metabolism.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on cancer cell signaling supported by preclinical data, and detailed experimental protocols for its evaluation.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions.[6][7] In many human cancers, this pathway is constitutively active due to genetic alterations such as mutations in the PIK3CA gene, amplification of receptor tyrosine kinases (RTKs), or loss of the tumor suppressor PTEN.[1][8] This aberrant signaling promotes uncontrolled cell proliferation and resistance to apoptosis, making the pathway a prime target for therapeutic intervention.[5][7]

This compound emerges as a key therapeutic agent in this context. It is a semi-synthetic derivative of wortmannin, a natural fungal metabolite, designed to overcome the pharmacological limitations of its parent compound, such as poor stability and hepatic toxicity.[1] this compound acts as an oral, irreversible, and potent pan-isoform inhibitor of class IA PI3K, demonstrating encouraging preclinical activity and has been evaluated in clinical trials for a variety of cancers, including glioblastoma, prostate, colorectal, and non-small cell lung cancer.[1][2][9]

Mechanism of Action of this compound

This compound exerts its antitumor activity by irreversibly inhibiting the catalytic activity of PI3K enzymes.[3] This inhibition is pan-isotypic, targeting multiple class I PI3K isoforms. The primary mechanism involves the covalent binding of this compound to a conserved lysine residue in the ATP-binding pocket of the p110 catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] The reduction in PIP3 levels is the critical initiating event that leads to the shutdown of the entire downstream signaling cascade.

The consequence of PI3K inhibition is the prevention of AKT activation. Without sufficient PIP3 to recruit AKT to the cell membrane, its subsequent phosphorylation and activation by kinases like PDK1 are blocked.[1] This leads to reduced activity of major AKT downstream effectors, including mTORC1, which is a master regulator of protein synthesis and cell growth.[1] The ultimate result is the inhibition of tumor cell growth, proliferation, and survival.[3]

Quantitative Data on this compound's Efficacy

In Vitro Potency (IC₅₀ Values)

This compound demonstrates potent inhibitory activity against PI3K isoforms and modest potency in short-term cell proliferation assays across a range of cancer cell lines.

Table 1: this compound IC₅₀ Values against PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) | Reference |

|---|---|---|

| p110α | 0.1 | [3] |

| p120γ | 1.0 | [3] |

| p110δ | 2.9 | [3] |

Data represents the concentration of this compound required to inhibit 50% of the PI3K isoform activity in a cell-free assay.

Table 2: this compound IC₅₀ Values in Human Cancer Cell Lines (Cell Viability)

| Cell Line | Cancer Type | Average IC₅₀ (µM) | Reference |

|---|---|---|---|

| NCI-60 Panel (average) | Various | 2.2 | [1] |

| 16 Cancer Cell Line Panel | Various | 0.73 - 27.7 | [1] |

Data from 3-day cytotoxicity/cell proliferation assays.

In Vivo Antitumor Activity

This compound has demonstrated single-agent antitumor activity in various xenograft models. The efficacy is often measured as the ratio of the change in tumor volume in treated versus control animals (T/C value), where a lower value indicates greater efficacy.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | T/C Value (%) | Response Level | Reference |

|---|---|---|---|---|---|

| PC-3 | Prostate | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |

| BxPC-3 | Pancreatic | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |

| HT-29 | Colorectal | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |

| SK-OV-3 | Ovarian | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |

| MDA-MB-361 | Breast | 2.0-3.0 mg/kg (alternate daily) | < 35% | Antitumor Activity | [1] |

| A549 | Non-Small Cell Lung | Various | 41% | Low Response | [1] |

| OVCAR-3 | Ovarian | Various | 30% | Antitumor Activity | [1] |

A T/C value < 35-40% is typically considered to represent significant antitumor activity.

Experimental Protocols

The evaluation of this compound's effect on cancer cell signaling involves a series of standard preclinical assays.

Workflow for Preclinical Evaluation

Cell Viability Assay (MTS Protocol)

This protocol is used to determine the concentration of this compound that inhibits cell growth (IC₅₀).

-

Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]

-

MTS Reagent Addition: Add 20 µL of MTS reagent (such as CellTiter 96® AQueous One Solution) to each well.[11]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[10]

-

Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Western Blotting for PI3K/AKT Pathway Analysis

This protocol assesses the phosphorylation status of key pathway proteins to confirm this compound's mechanism of action.

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 60-70% confluency.[12] Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins, such as phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).[13] A typical antibody dilution is 1:1000.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[12] Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phospho-AKT to total AKT in this compound-treated samples compared to the control confirms pathway inhibition.

In Vivo Tumor Growth Inhibition Assay

This protocol evaluates the antitumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups (n=10 mice per group is common).[14]

-

Drug Administration: Administer this compound orally to the treatment group according to a predetermined dose and schedule (e.g., 3 mg/kg, daily or on alternate days).[1] Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint.

-

Data Analysis: Calculate the T/C ratio to determine efficacy.[1] Tumors may also be excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm target engagement in vivo.

Conclusion

This compound is a well-characterized, potent, and irreversible pan-PI3K inhibitor that effectively targets the dysregulated PI3K/AKT/mTOR signaling pathway in cancer cells. Preclinical data from both in vitro and in vivo studies demonstrate its ability to inhibit key downstream effectors of this pathway, leading to significant antitumor activity across a range of cancer types. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other PI3K pathway inhibitors. These methodologies are fundamental to the preclinical drug development process, enabling the quantification of potency, confirmation of mechanism, and evaluation of in vivo efficacy.

References

- 1. Portico [access.portico.org]

- 2. research.monash.edu [research.monash.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: Pan-Phosphatidylinositol 3-Kinase (PI3K) Inhibitor, Oncolytic [hero.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. onclive.com [onclive.com]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. 4.3. Cell Viability Assay [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery and Development of Sonolisib: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks), representing a significant advancement in the pursuit of targeted cancer therapies. Derived from the natural product wortmannin, this compound was developed to improve upon the pharmacological properties of early-generation PI3K inhibitors. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical investigations that have shaped our understanding of its therapeutic potential and limitations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of PI3K pathway inhibitors for cancer therapy.

Introduction: The Rationale for Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers. This aberrant activation of PI3K signaling contributes to tumorigenesis and resistance to various anticancer treatments, making it a prime target for therapeutic intervention.

This compound emerged from the need for PI3K inhibitors with improved drug-like properties over first-generation compounds like wortmannin and LY294002, which were hampered by issues of toxicity and poor pharmacokinetics. As a semi-synthetic derivative of wortmannin, this compound was designed to be an irreversible inhibitor, providing a sustained blockade of PI3K activity.

Discovery and Synthesis

This compound (PX-866) is a semi-synthetic derivative of the fungal metabolite wortmannin. The synthesis of this compound involves a one-step condensation reaction of wortmannin with diallylamine in dichloromethane at room temperature. This modification of the wortmannin structure was designed to enhance its pharmacological properties, including improved stability and reduced toxicity compared to the parent compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Wortmannin

-

Diallylamine

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Wortmannin is dissolved in anhydrous dichloromethane under an inert atmosphere.

-

Diallylamine (typically in slight excess) is added to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature for a specified period, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

-

The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

This compound exerts its anticancer effects by irreversibly inhibiting the catalytic activity of class IA PI3K isoforms (p110α, p110β, and p110δ).[1] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of PIP3 production leads to the suppression of the PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of tumor cell growth, proliferation, and survival.[2]

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway inhibited by this compound.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent inhibitory activity against various cancer cell lines in vitro. The anti-proliferative effects are typically assessed using cell viability assays.

4.1.1. Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The medium is then removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

4.1.2. In Vitro Efficacy Data

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| p110α | PI3K Isoform | 0.1 | [2] |

| p120γ | PI3K Isoform | 1.0 | [2] |

| p110δ | PI3K Isoform | 2.9 | [2] |

| U-87 MG | Glioblastoma | ~100 | [3] |

| A549 | Non-small cell lung cancer | ~50 | [2] |

4.1.3. Experimental Protocol: Western Blot Analysis of Phospho-Akt

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are treated with this compound at various concentrations for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against phospho-Akt (Ser473).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.

In Vivo Studies

The antitumor activity of this compound has been evaluated in various preclinical xenograft models.

4.2.1. Experimental Protocol: Human Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line for implantation

-

Matrigel (optional, to enhance tumor take)

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group according to a specific dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used.

-

Body weight and general health of the mice are monitored.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor tissue can be used for further analysis (e.g., histology, western blotting).

4.2.2. In Vivo Efficacy Data

| Tumor Model | Dosing Schedule | Endpoint | Result | Reference |

| A549 NSCLC Xenograft | 6 mg/kg/day i.p. (with cisplatin) | Tumor Growth Inhibition | T/C of 45% (combination) vs. 74% (this compound alone) | [2] |

| U-87 MG Glioblastoma Xenograft | Not specified | Increased Survival | Significant increase in median survival | [4] |

Clinical Development

This compound has been evaluated in several clinical trials for various solid tumors.

Phase I Clinical Trial (NCT00726583)

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[5]

Study Design:

-

Population: Patients with advanced, metastatic solid tumors.

-

Intervention: this compound administered orally on two different schedules:

-

Arm 1: Intermittent dosing (days 1-5 and 8-12 of a 28-day cycle)

-

Arm 2: Continuous daily dosing

-

-

Primary Outcome: To determine the MTD of this compound for each schedule.

-

Secondary Outcomes: To evaluate safety and tolerability, pharmacokinetics, pharmacodynamics (inhibition of the PI3K pathway), and preliminary antitumor activity.

Key Findings:

-

The MTD was established for both dosing schedules.

-

Dose-limiting toxicities included diarrhea, nausea, and vomiting.

-

Pharmacodynamic studies showed evidence of PI3K pathway inhibition in peripheral blood mononuclear cells and tumor biopsies.

-

Some patients experienced prolonged stable disease.[6]

Phase II Clinical Trials

This compound has been investigated in Phase II trials for specific cancer types, including glioblastoma and head and neck squamous cell carcinoma.[1][6]

Glioblastoma (GBM):

-

A Phase II study in patients with recurrent GBM showed that while the overall response rate was low, a notable percentage of patients (21%) achieved durable stable disease.[1]

Head and Neck Squamous Cell Carcinoma (HNSCC):

-

A randomized Phase II trial of cetuximab with or without this compound in patients with relapsed or metastatic HNSCC did not demonstrate a significant improvement in progression-free survival or overall survival with the addition of this compound.[6]

Conclusion and Future Directions

This compound is a potent, irreversible pan-PI3K inhibitor that has demonstrated preclinical activity and manageable toxicity in early clinical trials. While single-agent efficacy has been modest in some settings, the durable stable disease observed in a subset of patients suggests a potential role for this compound in cancer treatment. The future development of this compound and other PI3K inhibitors will likely focus on:

-

Biomarker-driven patient selection: Identifying patients whose tumors are most likely to respond to PI3K inhibition based on their molecular profile (e.g., PIK3CA mutations, PTEN loss).

-

Combination therapies: Investigating this compound in combination with other targeted agents or chemotherapy to overcome resistance and enhance efficacy.

-

Refining dosing schedules: Optimizing the dosing regimen to maximize therapeutic benefit while minimizing toxicity.

The journey of this compound from a derivative of a natural product to a clinical-stage therapeutic highlights the ongoing efforts to effectively target the PI3K pathway in cancer. Further research is needed to fully elucidate its role in the oncologist's armamentarium.

References

- 1. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

Sonolisib: A Technical Guide to its Role in Inhibiting Tumor Cell Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sonolisib (PX-866) is a potent, irreversible, pan-isoform inhibitor of class IA phosphoinositide 3-kinases (PI3Ks).[1][2] As a derivative of the natural product wortmannin, this compound has been engineered for improved stability and reduced toxicity, making it a subject of significant interest in oncology research.[3] The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[2][4] this compound's mechanism of action targets this critical pathway, demonstrating promising preclinical and clinical activity across a range of cancers, including glioblastoma, prostate cancer, and non-small cell lung cancer.[2][4][5][6] This technical guide provides an in-depth overview of this compound's core function in inhibiting tumor cell growth, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound exerts its anti-tumor effects by irreversibly binding to the ATP-binding site of the p110 catalytic subunit of PI3K.[1] This action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting PI3K, this compound effectively prevents the activation of Akt and its subsequent downstream targets, including the mammalian target of rapamycin (mTOR). The inhibition of the PI3K/Akt/mTOR cascade leads to the suppression of key cellular processes that drive tumor growth, such as cell cycle progression, proliferation, and cell survival.[7]

Figure 1: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on this compound's inhibitory activity from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | IC50 | Reference |

| p110α | Kinase Assay | Purified Enzyme | 14 ± 6 nM (as 17-OH-PX-866) | [2] |

| p110β | Kinase Assay | Purified Enzyme | 57 ± 7 nM (as 17-OH-PX-866) | [2] |

| Class III PI3K | Kinase Assay | Purified Enzyme | 438 nM | [2] |

| mTOR | Kinase Assay | Purified Enzyme | >30,000 nM | [2] |

| DNA-PK | Kinase Assay | Purified Enzyme | >10,000 nM | [2] |

| pAkt (Ser473) Inhibition | Western Blot | T-47D (Breast Carcinoma) | >90% inhibition at 100 nmol/L | [2] |

| pAkt (Ser473) Inhibition | Western Blot | U-87 MG (Glioblastoma) | >80% inhibition at 100 nmol/L | [2] |

| Cell Growth | Monolayer Culture | U87 (Glioblastoma) | No significant inhibition up to 100 nmol/L | [3] |

| Spheroid Growth | 3D Culture | U87 (Glioblastoma) | Strong suppression at low nanomolar concentrations | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Dosing Schedule | Endpoint | Result | Reference |

| A549 Xenografts | 6 mg/kg/day i.p. (5 days) | T/C Ratio | 74% (this compound alone) | [2] |

| A549 Xenografts | 6 mg/kg/day i.p. (5 days) with Cisplatin (1 mg/kg/day i.p.) | T/C Ratio | 45% | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Cell Viability and Proliferation Assays

1. Sulforhodamine B (SRB) Assay:

-

Objective: To assess the anti-proliferative effect of this compound.

-

Procedure:

-

Plate cells in 96-well plates and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.4 and 0.8 µM) for a specified period (e.g., 72 hours).[8]

-

Fix the cells with 10% trichloroacetic acid.

-

Stain with 0.4% SRB solution in 1% acetic acid.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

2. Lactate Dehydrogenase (LDH) Release Assay (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay):

-

Objective: To determine if this compound induces cell death.

-

Procedure:

-

Treat cells in 96-well plates with this compound (e.g., 100 nmol/L) for the desired duration (e.g., 4 days).[1]

-

Collect the cell culture medium.

-

Centrifuge the medium to pellet any detached cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add the coupled enzymatic substrate buffer to each well.

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance to quantify LDH release, an indicator of cytotoxicity.

-

Western Blotting for Phospho-Akt (Ser473)

-

Objective: To measure the inhibition of Akt phosphorylation by this compound.

-

Procedure:

-

Plate cells and grow to subconfluent monolayers.

-

Serum-starve the cells for a defined period (e.g., 5 hours).

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Optionally, stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) before harvesting.[8]

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total Akt as a loading control.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Procedure:

-

Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or media mixed with Matrigel).

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

-

Monitor the mice for tumor formation and growth.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 6 mg/kg/day for 5 days).[2] The control group receives the vehicle.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Figure 2: Experimental Workflow for an In Vivo Xenograft Study with this compound.

Cell Motility/Invasion Assay (Transwell Assay)

-

Objective: To assess the effect of this compound on cancer cell migration and invasion.

-

Procedure:

-

For invasion assays, coat the upper surface of a Transwell insert membrane (e.g., 8 µm pores) with a basement membrane matrix (e.g., Matrigel).

-

Resuspend serum-starved cells in a serum-free medium containing this compound (e.g., 0.8 µM).[8]

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).

-

Count the stained cells under a microscope in several random fields to quantify migration/invasion.

-

Conclusion

This compound is a potent inhibitor of the PI3K/Akt/mTOR pathway, demonstrating significant anti-proliferative and anti-motility effects in a variety of preclinical cancer models. Its ability to induce G1 cell cycle arrest and autophagy further contributes to its tumor-inhibiting properties. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PI3K pathway inhibitors in oncology. Continued investigation into predictive biomarkers and rational combination therapies will be crucial for the successful clinical development of this compound as an effective anti-cancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Portico [access.portico.org]

- 3. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 5. auo.asmepress.com [auo.asmepress.com]

- 6. researchgate.net [researchgate.net]

- 7. PX-866 | Cell Signaling Technology [cellsignal.com]

- 8. Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible PI3K Inhibitor Sonolisib (PX-866)

For Researchers, Scientists, and Drug Development Professionals

Abstract